molecular formula C17H20FNO5 B6716980 Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate

Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate

Cat. No.: B6716980
M. Wt: 337.34 g/mol
InChI Key: GBAGBKGVXQYUMX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a fluoro and methoxycarbonyl group on the benzoyl moiety, and an ethyl ester group on the carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzoyl group with fluoro and methoxycarbonyl substituents. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluoro and methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxycarbonyl groups may enhance its binding affinity and specificity for these targets. The piperidine ring provides a rigid scaffold that can interact with various biological macromolecules, potentially leading to modulation of their activity.

Comparison with Similar Compounds

Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl piperidine-3-carboxylate: Lacks the fluoro and methoxycarbonyl substituents, resulting in different chemical and biological properties.

    Fluorobenzoyl piperidine derivatives: Similar in structure but may have different substituents on the benzoyl ring, affecting their reactivity and applications.

    Methoxycarbonyl piperidine derivatives: These compounds have the methoxycarbonyl group but may lack the fluoro substituent, leading to variations in their chemical behavior.

The unique combination of fluoro and methoxycarbonyl groups in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties that are valuable for research and industrial applications.

Properties

IUPAC Name

ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO5/c1-3-24-17(22)14-6-4-5-9-19(14)15(20)12-8-7-11(10-13(12)18)16(21)23-2/h7-8,10,14H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAGBKGVXQYUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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